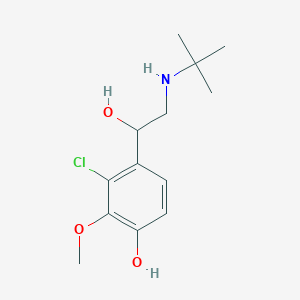

4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves processes like atom transfer radical polymerization of 2-(tert-butylamino)ethyl methacrylate and the use of 2-(tert-butylamino)ethanol in the synthesis of other compounds .Chemical Reactions Analysis

The chemical reactions involving related compounds like 2-(tert-butylamino)ethyl methacrylate and 2-(tert-butylamino)ethanol have been studied. For instance, the reaction mechanisms between these compounds and CO2 were investigated .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like “2-(tert-butylamino)ethyl methacrylate” and “4-[2-(tert-butylamino)ethyl]phenol” have been documented. For instance, “2-(tert-butylamino)ethyl methacrylate” has a molecular weight of 185.26 g/mol and is a combustible liquid . “4-[2-(tert-butylamino)ethyl]phenol” has a molecular weight of 193.28 g/mol .Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Synthesis

Butylated hydroxy anisoles, derivatives of 4-methoxyphenol, are valuable food antioxidants produced through alkylation. Studies like the one by Yadav & Rahuman (2003) demonstrate the efficacy of solid acids in synthesizing these compounds, emphasizing their potential in less polluting, efficient production processes.

Pharmaceutical Agent Degradation

In environmental applications, compounds like salbutamol (which includes a tert-butylamino group) undergo photocatalytic degradation under simulated solar irradiation using titanium dioxide. This process, detailed in the study by Sakkas et al. (2007), is crucial for assessing drug decomposition, identifying intermediate compounds, and evaluating mineralization and toxicity.

Antioxidant and Anti-inflammatory Properties

Research into the ortho dimer of butylated hydroxyanisole, a compound related to 4-methoxyphenol, has shown potential anti-inflammatory effects. Studies like Murakami et al. (2006) highlight its effectiveness in inhibiting inflammatory reactions and gene expression in macrophages.

Complex Formation and Chemical Reactions

The chemical structure of 4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol allows it to form complexes with metals, contributing to various chemical reactions. For instance, Orio et al. (2010) explore spin interactions in zinc complexes of Schiff and Mannich bases, which include derivatives of 4-methoxyphenol.

Photocatalytic Applications

Compounds with tert-butylamino groups, similar to this compound, are used in photocatalytic applications. Research like that by V. Sakkas et al. (2007) demonstrates the degradation of pharmaceutical agents in aqueous titanium dioxide suspensions under simulated solar irradiation.

Biochemical Research

The biochemical properties of this compound and its derivatives are also being studied. For example, M. Ratnikov et al. (2011) researched dirhodium-catalyzed phenol and aniline oxidations, which are crucial for understanding the biochemical reactions and interactions in various environments.

Safety and Hazards

The safety data sheets for related compounds like “2-(tert-butylamino)ethyl methacrylate” and “4-[2-(tert-butylamino)ethyl]phenol” provide information on their hazards. For example, “2-(tert-butylamino)ethyl methacrylate” is classified as a combustible liquid and can cause severe skin burns and eye damage . “4-[2-(tert-butylamino)ethyl]phenol” is also classified as a highly flammable liquid and vapor .

Eigenschaften

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chloro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO3/c1-13(2,3)15-7-10(17)8-5-6-9(16)12(18-4)11(8)14/h5-6,10,15-17H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQGQLZSAFQSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=C(C(=C(C=C1)O)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)

![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)

![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)

![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)

![Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376061.png)

![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)

![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)